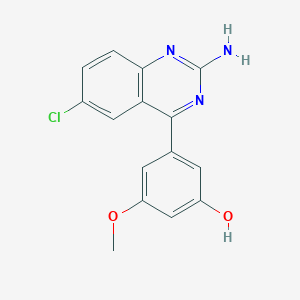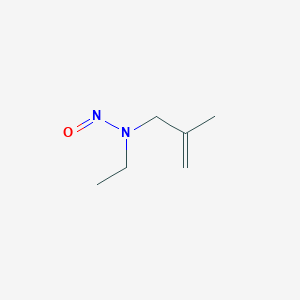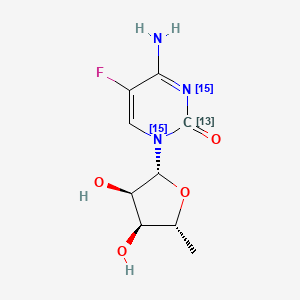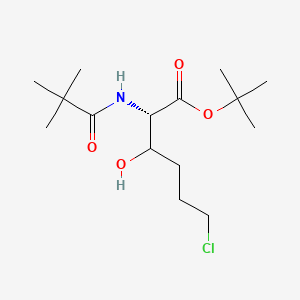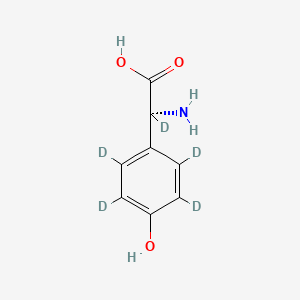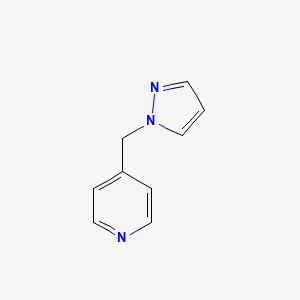
4-(Pyrazol-1-ylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety at the 4-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, catalysis, and material science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazol-1-ylmethyl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the reaction of 4-chloromethylpyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of 4-formylpyridine, which undergoes a condensation reaction with hydrazine to form the pyrazole ring directly attached to the pyridine ring. This method often requires acidic or basic catalysts to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production of this compound.
化学反应分析
Types of Reactions
4-(Pyrazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium ammonium nitrate or sodium periodate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate, sodium periodate, and sodium persulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazole or pyridine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Pyrazol-1-ylmethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Pyrazol-1-ylmethyl)pyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms to form stable complexes. These complexes can exhibit catalytic activity in various chemical reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
4-(Pyrazol-1-ylmethyl)pyridine can be compared with other similar compounds, such as:
- 2-(Pyrazol-1-ylmethyl)pyridine
- 3-(Pyrazol-1-ylmethyl)pyridine
- 4-(Imidazol-1-ylmethyl)pyridine
- 4-(Triazol-1-ylmethyl)pyridine
These compounds share similar structural features but differ in the position of the pyrazole ring or the type of heterocycle attached to the pyridine ring. The unique positioning of the pyrazole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(pyrazol-1-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOGWBXJGNXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
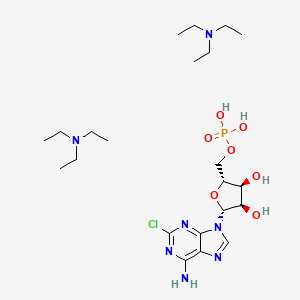
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
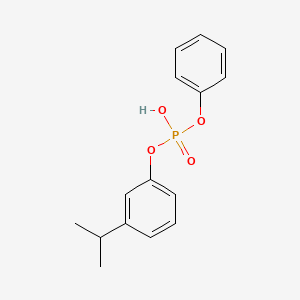
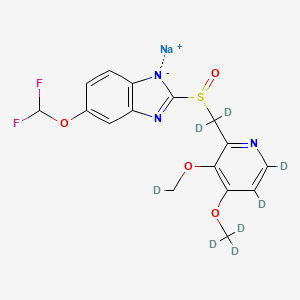
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
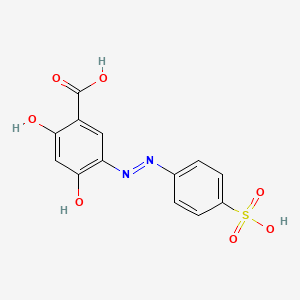
![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
